5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE
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Overview
Description
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a nitroaniline moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE typically involves multiple steps, starting with the preparation of the benzenesulfonyl piperazine intermediate. This intermediate is then reacted with 2-nitroaniline under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane.
Reduction: Hydrogen gas, palladium on carbon.
Major Products Formed
Oxidation: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The nitro group can undergo reduction to form an amine, which may further interact with biological molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)PIPERAZINE: Shares the benzenesulfonyl piperazine core but lacks the nitroaniline moiety.
2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE: Contains the nitroaniline moiety but lacks the benzenesulfonyl piperazine core.
Uniqueness
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is unique due to the combination of the benzenesulfonyl piperazine and nitroaniline moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-20(2)22-10-8-21(9-11-22)19-27-25-18-23(12-13-26(25)30(31)32)28-14-16-29(17-15-28)35(33,34)24-6-4-3-5-7-24/h3-13,18,20,27H,14-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAKDGUXXBPKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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